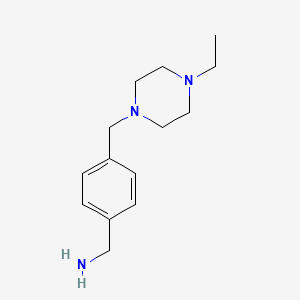

4-(4-Ethylpiperazin-1-ylmethyl)benzylamine

Übersicht

Beschreibung

4-(4-Ethylpiperazin-1-ylmethyl)benzylamine is an organic compound with the molecular formula C14H23N3. It is characterized by a benzylamine group attached to a piperazine ring, which is further substituted with an ethyl group. This compound appears as a colorless to pale yellow crystalline solid and is soluble in organic solvents such as ethanol, chloroform, and ether .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine typically involves the reaction of 4-ethylpiperazine with benzyl bromide, followed by hydrogenation. This reaction is usually carried out in an anhydrous solvent like methanol, chloroform, or ether, using appropriate catalysts and conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Ethylpiperazin-1-ylmethyl)benzylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the benzylamine group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl bromide in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted benzylamines.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

This compound serves as a fundamental building block in the synthesis of more complex organic molecules. It is utilized in creating derivatives that exhibit specific biological activities or chemical properties. The presence of the piperazine moiety enhances its reactivity and allows for modifications that lead to various functionalized products.

Biological Research

Enzyme Interactions and Receptor Binding

4-(4-Ethylpiperazin-1-ylmethyl)benzylamine has been employed in studies investigating enzyme interactions and receptor binding mechanisms. Its ability to interact with various biological targets makes it valuable for understanding cellular signaling pathways and neurotransmission.

Potential Therapeutic Properties

Research indicates that this compound may have therapeutic potential, particularly in the development of drugs targeting central nervous system disorders such as anxiety, depression, and schizophrenia. Its structural characteristics allow it to bind effectively to neurotransmitter receptors, influencing their activity .

Medicinal Chemistry

Drug Development Precursor

In medicinal chemistry, this compound is investigated as a precursor for synthesizing pharmaceuticals. Its derivatives are being explored for their efficacy against various diseases, including cancer and neurological disorders. The compound's unique properties contribute to the design of selective agents with improved safety profiles .

Industrial Applications

Production of Specialty Chemicals

Industrially, this compound is utilized in the production of specialty chemicals and intermediates. Its synthesis can be scaled up using continuous flow reactors and advanced purification techniques, ensuring high yield and purity necessary for commercial applications.

Case Studies and Research Findings

Recent studies have demonstrated the compound's effectiveness in various biological assays:

- Antiproliferative Activity : Research focused on related piperazine derivatives has shown promising antiproliferative effects against leukemia cell lines, suggesting that modifications of the piperazine structure can lead to compounds with significant therapeutic potential .

- CNS Activity : Investigations into compounds similar to this compound have indicated their ability to modulate neurotransmitter systems, providing insights into their roles in treating psychiatric disorders .

Wirkmechanismus

The mechanism of action of 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring allows for binding to various biological targets, influencing pathways related to neurotransmission and cellular signaling .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(4-Methylpiperazin-1-ylmethyl)benzylamine

- 4-(4-Ethylpiperazin-1-yl)butan-1-amine

- 1-(4-Bromobenzyl)-4-methylpiperazine

Uniqueness

4-(4-Ethylpiperazin-1-ylmethyl)benzylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group on the piperazine ring enhances its lipophilicity and binding affinity to certain biological targets, making it a valuable compound in medicinal chemistry .

Biologische Aktivität

4-(4-Ethylpiperazin-1-ylmethyl)benzylamine is a compound of significant interest due to its potential biological activities. Characterized by a benzylamine core substituted with a 4-ethylpiperazine moiety, it exhibits a molecular formula of and a molecular weight of 219.33 g/mol. This compound's structure suggests various pharmacological applications, particularly in medicinal chemistry.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including receptors and enzymes involved in various biochemical pathways. The piperazine ring is known for its role in modulating neurotransmitter systems and may influence the compound's pharmacokinetic properties.

Target Interactions

Preliminary studies indicate that this compound may interact with:

- Serotonin receptors : Potentially affecting mood and anxiety disorders.

- Dopamine receptors : Implications for neuropsychiatric conditions.

- Acetylcholinesterase : Suggesting possible cognitive enhancement effects.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Antimicrobial Activity

In a study examining the antimicrobial properties of piperazine derivatives, this compound demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Anticancer Properties

A preliminary investigation into the anticancer effects of this compound revealed that it could effectively inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve cell cycle arrest, potentially through interactions with cyclin-dependent kinases (CDKs).

Neuropharmacological Effects

Research exploring the neuropharmacological effects indicates that compounds similar to this compound can enhance cognitive function by inhibiting acetylcholinesterase, thereby increasing acetylcholine levels in the brain.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 4-(4-Methylpiperazin-1-ylmethyl)benzylamine | 216144-45-5 | 0.88 |

| 2-(4-Methylpiperazin-1-ylmethyl)benzylamine | 879896-50-1 | 0.86 |

| 3-(4-Methylpiperazin-1-ylmethyl)benzylamine | 515162-19-3 | 0.86 |

The unique ethyl substitution on the piperazine ring of this compound may lead to distinct biological activities compared to its methyl-substituted analogs.

Q & A

Q. Basic: What are the recommended synthetic routes for 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1 : Benzylation of piperazine derivatives. For example, 4-ethylpiperazine can be reacted with a benzyl halide (e.g., 4-bromobenzylamine) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) to form the intermediate .

- Step 2 : Reductive amination or nucleophilic substitution to introduce the benzylamine moiety. Sodium cyanoborohydride or similar reducing agents are often used to stabilize the amine group during coupling .

- Purification : Flash chromatography or crystallization with diethyl ether (Et2O) is recommended to isolate the final product .

Q. Basic: How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:

Key analytical techniques include:

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to verify the ethylpiperazine methyl group (δ ~2.5–3.0 ppm) and benzylamine protons (δ ~3.8–4.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., m/z calculated for C14H23N3: 233.19) .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at ~249–296 nm, as seen in structurally related piperazine derivatives .

Q. Basic: What are the optimal storage conditions and stability considerations for this compound?

Methodological Answer:

- Storage : Store at -20°C under an inert atmosphere (argon or nitrogen) to prevent oxidation or degradation of the amine group .

- Stability : Stability ≥5 years when sealed in amber vials, as observed for analogous piperazine-based standards . Avoid exposure to moisture, as hygroscopicity may alter reactivity .

Q. Advanced: How can this compound be applied in enzyme inhibition studies (e.g., CYP51)?

Methodological Answer:

- In Vitro Assays : Use recombinant CYP51 enzymes (e.g., from Leishmania spp.) to test inhibition potency. Prepare serial dilutions of the compound in DMSO and measure IC50 values via fluorometric or spectrophotometric assays .

- Structure-Activity Relationship (SAR) : Compare with analogs like 4-(4-methylpiperazin-1-ylmethyl)phenylamine (CAS 70261-82-4) to assess the impact of ethyl vs. methyl substituents on inhibitory activity .

Q. Advanced: What computational strategies are effective for predicting target interactions?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., CYP51). Focus on the ethylpiperazine fragment’s ability to occupy hydrophobic pockets and the benzylamine group’s hydrogen-bonding potential .

- MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability. Compare results with experimental IC50 data to validate predictions .

Q. Advanced: How should researchers address contradictions in bioactivity data across studies?

Methodological Answer:

- Comparative Analysis : Systematically compare experimental conditions (e.g., assay pH, solvent used) and structural analogs (e.g., 4-(4-ethylpiperazin-1-ylmethyl)phenylamine vs. 4-(4-methylpiperazin-1-ylmethyl)benzylamine) to identify confounding factors .

- Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem, pharmacological evaluations) and apply statistical tools like ANOVA to resolve discrepancies .

Q. Advanced: What are the challenges in optimizing this compound for blood-brain barrier (BBB) penetration?

Methodological Answer:

- LogP Optimization : Adjust lipophilicity by modifying the ethyl group (e.g., replacing with trifluoromethyl) while maintaining a LogP <3 to enhance BBB permeability .

- In Silico Prediction : Use tools like SwissADME to predict BBB penetration scores. Validate with in vivo models (e.g., rodent pharmacokinetic studies) .

Eigenschaften

IUPAC Name |

[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3/c1-2-16-7-9-17(10-8-16)12-14-5-3-13(11-15)4-6-14/h3-6H,2,7-12,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUDSDDZIRPWMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588116 | |

| Record name | 1-{4-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914349-67-0 | |

| Record name | 1-{4-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.